molecular formula C17H14BrClN2O4S B3661886 5-[[[(3-Bromo-4-ethoxybenzoyl)amino]thioxomethyl ]amino]-2-chloro-benzoic acid

5-[[[(3-Bromo-4-ethoxybenzoyl)amino]thioxomethyl ]amino]-2-chloro-benzoic acid

Cat. No.: B3661886
M. Wt: 457.7 g/mol
InChI Key: UDKFHOOXXZRUKG-UHFFFAOYSA-N
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Description

5-[[[(3-Bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-2-chloro-benzoic acid is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 5-[[[(3-Bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-2-chloro-benzoic acid typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include bromine, ethoxybenzoyl chloride, and thioxomethylamine. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-[[[(3-Bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-2-chloro-benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like sodium hydroxide or hydrochloric acid.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-[[[(3-Bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-2-chloro-benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[[[(3-Bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-2-chloro-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-[[[(3-Bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-2-chloro-benzoic acid can be compared with other similar compounds, such as:

    5-Bromo-2-[[[(3-Bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid: This compound has a similar structure but differs in the position of the bromine atom.

    3-Bromo-4-ethoxybenzoyl chloride: This compound is an intermediate used in the synthesis of the target compound.

The uniqueness of 5-[[[(3-Bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-2-chloro-benzoic acid lies in its specific chemical structure and the resulting properties and applications .

Properties

IUPAC Name

5-[(3-bromo-4-ethoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O4S/c1-2-25-14-6-3-9(7-12(14)18)15(22)21-17(26)20-10-4-5-13(19)11(8-10)16(23)24/h3-8H,2H2,1H3,(H,23,24)(H2,20,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKFHOOXXZRUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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